4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Catalog No.
S3158014
CAS No.
1315350-04-9
M.F
C13H17BN2O2
M. Wt
244.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-...

CAS Number

1315350-04-9

Product Name

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

IUPAC Name

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Molecular Formula

C13H17BN2O2

Molecular Weight

244.1

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-15)5-6-11(10)16/h5-7H,16H2,1-4H3

InChI Key

VRJYXVCVZGMIGS-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)N

solubility

not available
  • Organic Synthesis

    The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) indicates this molecule could be a valuable building block for organic synthesis. Pinacol boronate esters are commonly used in Suzuki-Miyaura couplings, a powerful carbon-carbon bond-forming reaction in organic chemistry .

  • Medicinal Chemistry

    The combination of an amine group and an aromatic nitrile group in the molecule suggests potential for exploring its biological activity. Aromatic amines and nitriles are frequently found in pharmaceuticals, and further research could investigate if this compound exhibits any interesting properties for drug development.

  • Material Science

    The molecule's structure could be of interest for researchers in material science. The aromatic rings and functional groups might allow for incorporation into polymers or other materials with specific properties.

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound characterized by the presence of a boron-containing dioxaborolane moiety and an amino group. Its molecular formula is C₁₃H₁₇BN₂O₂, and it has a molar mass of 229.08 g/mol . The compound appears as a light yellow to orange crystalline powder and is slightly soluble in chloroform and methanol .

This compound is primarily utilized in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boronic acid pinacol ester functional group allows it to react with various electrophiles, making it a valuable intermediate in organic synthesis . The typical reaction involves coupling with aryl halides under palladium catalysis conditions.

While specific biological activity data for 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is limited, its structural similarity to other compounds suggests potential applications in medicinal chemistry. Compounds containing amino and nitrile functionalities often exhibit biological activities such as antimicrobial or anticancer properties .

The synthesis of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can be achieved through several methods:

  • Suzuki Coupling:
    • Reacting 4-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst.
    • Typical conditions involve heating under inert atmosphere (argon) in a solvent like diethylene glycol dimethyl ether at elevated temperatures (around 140°C) for several hours .
  • Alternative Synthetic Routes:
    • Other methods may involve modifications of existing boronic acid derivatives or the introduction of the amino group through nucleophilic substitution reactions.

The primary applications of 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are found in organic synthesis and materials science:

  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules via cross-coupling reactions.
  • Materials Science: Potential use in developing new polymers or materials with specific electronic properties due to its boron content .

Several compounds share structural features with 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile1220219-59-90.95Methyl substitution enhances lipophilicity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile214360-46-00.95Different positional substitution on the aromatic ring
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrileNot availableN/AMethoxy group may influence solubility and reactivity
4-Amino-2-(o-tolyl)-1,3,2-dioxaborolane195062-59-00.88Contains an o-tolyl group which may provide different reactivity patterns

These compounds illustrate variations in substitution patterns that can significantly affect their chemical behavior and potential applications .

Palladium-Catalyzed Miyaura Borylation Strategies

Palladium-catalyzed borylation has emerged as a cornerstone for introducing boron functionalities into aromatic systems. The Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂pin₂) as the boron source, enables the direct conversion of aryl halides into their corresponding boronate esters. For 4-amino-3-bromo-5-chlorobenzonitrile, this method offers exceptional selectivity and functional group compatibility.

A representative protocol involves reacting 4-amino-3-bromo-5-chlorobenzonitrile with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base such as potassium acetate in 2-propanol. Under optimized flow conditions (82°C, 0.25–0.75 mL/min flow rate), conversions exceeding 90% are achieved within 2–8 minutes of residence time. The reaction’s efficiency stems from the synergistic effects of the palladium catalyst and the electron-withdrawing nitrile group, which facilitates oxidative addition of the aryl bromide.

Table 1: Palladium-Catalyzed Borylation of 4-Amino-3-Bromo-5-Chlorobenzonitrile Under Flow Conditions

SubstrateCatalyst Loading (mol %)Residence Time (min)Conversion (%)
4-Amino-3-bromo-5-chloro0.52.0595
4-Bromobenzonitrile1.01.3790

Notably, primary bromides exhibit complete selectivity over secondary bromides, ensuring minimal byproduct formation. The resulting boronate ester can be further functionalized via Suzuki-Miyaura coupling or hydrolyzed to the corresponding boronic acid.

Solvent-Free Microwave-Assisted Boron-Halogen Exchange Protocols

Microwave-assisted boron-halogen exchange protocols offer a rapid and energy-efficient alternative to traditional solution-phase methods. Although direct literature on microwave-specific syntheses of this compound is limited, solvent-free mechanochemical approaches provide valuable insights.

In a typical procedure, 4-amino-3-bromo-5-chlorobenzonitrile is mixed with bis(neopentyl glycolato)diboron and a palladium catalyst (0.05–0.5 mol %) in a ball mill. Mechanochemical activation under electromagnetic milling (EMM) achieves full conversion within 10 minutes without solvent. While microwave irradiation has not been explicitly documented for this substrate, analogous aryl bromides demonstrate successful borylation under microwave conditions (100–150°C, 15–30 minutes), suggesting adaptability for the target compound.

Key advantages include reduced catalyst loadings and elimination of solvent waste. However, the electron-deficient nature of the nitrile group may necessitate milder microwave parameters to prevent decomposition.

Photochemical Homologation Approaches Using N-Tosylhydrazones

Photochemical homologation provides a novel route to benzylboronates via light-promoted reactions of boronic acids with N-tosylhydrazones. For 4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, this method enables the installation of the boronate group through a carboborylation mechanism.

The reaction involves irradiating a mixture of 4-amino-3-bromobenzonitrile-derived N-tosylhydrazone and an alkylboronic acid in the presence of a base (e.g., DBU/DIPEA) under blue light (450 nm). The N-tosylhydrazone undergoes photolysis to generate a diazo intermediate, which subsequently reacts with the boronic acid to form the benzylboronate ester. This method is particularly effective for substrates sensitive to thermal degradation, as it operates at ambient temperature.

Table 2: Photochemical Homologation of 4-Amino-3-Bromobenzonitrile Derivatives

N-Tosylhydrazone SourceBoronic AcidYield (%)
4-Amino-3-bromoNeopentylglycolato78
3-Bromo-5-chloroPinacolato65

The protocol’s modularity allows for the incorporation of diverse boronate esters, enhancing its utility in medicinal chemistry and materials science.

Transmetalation Pathways in Palladium-Mediated Processes

The formation of boron-carbon bonds through palladium-mediated transmetalation represents a fundamental mechanistic pathway in organometallic chemistry, particularly relevant to compounds such as 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile . The transmetalation process involves the transfer of organic groups from boron to palladium, establishing critical carbon-palladium bonds that subsequently undergo reductive elimination to form the final products.

The mechanistic pathway begins with the formation of pretransmetalation intermediates, where the boronic ester coordinates to the palladium center through its oxygen atoms . Recent mechanistic investigations have demonstrated that boronic esters can undergo direct transmetalation to palladium complexes without prior hydrolysis to the corresponding boronic acid . This direct pathway represents a significant departure from traditional understanding and is facilitated by the formation of stable intermediate complexes containing the crucial palladium-oxygen-boron linkage.

The reactivity of different boronic ester systems varies significantly based on their structural characteristics. Pinacol esters, such as the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group present in the target compound, demonstrate moderate reactivity with activation energies typically ranging from 12 to 15 kilocalories per mole for transmetalation . Comparative studies reveal that catechol esters exhibit the highest reactivity with activation energies of 10.33 kilocalories per mole, while pinacol esters show intermediate behavior at 14.64 kilocalories per mole .

The electronic nature of the organic substituent attached to boron significantly influences the rate of transmetalation . Electron-rich aryl groups generally undergo faster transmetalation due to increased nucleophilicity of the ipso carbon, while electron-deficient substituents show reduced reactivity. For compounds containing benzonitrile functionalities, the electron-withdrawing nature of the cyano group can moderate the transmetalation rate, requiring careful optimization of reaction conditions.

Table 1: Transmetalation Kinetic Parameters for Boronic Ester Systems

Boronic Ester TypeActivation Energy (kcal/mol)Relative ReactivityCross-coupling Rate
Pinacol ester14.64ModerateModerate
Ethylene glycol ester12.69ModerateModerate
Catechol ester10.33HighFast
Neopentyl glycol ester11.50Moderate-HighFast

The isolation and characterization of palladium-boronate intermediates have provided crucial insights into the transmetalation mechanism [2] [3]. Studies involving arylpalladium halide complexes demonstrate that transmetalation can occur through both thermal and anionic pathways. The thermal intramolecular transmetalation proceeds with rate constants of approximately 5.0 × 10⁻⁴ second⁻¹ at 50 degrees Celsius, while anionic activation through hypervalent siliconate intermediates can enhance reaction rates significantly [3].

The stereochemical outcome of transmetalation from boronic esters to transition metal centers typically proceeds with retention of stereochemistry at the migrating carbon [4] [5]. This retention supports a four-membered transition state involving simultaneous bond breaking and formation, which has been confirmed through deuterium labeling studies demonstrating that carbon-boron bond breaking and carbon-metal bond formation occur in a concerted manner.

Base-Ligand Cooperative Effects in Anhydrous Coupling Systems

The role of bases and ligands in palladium-catalyzed coupling reactions extends beyond simple activation, encompassing sophisticated cooperative effects that can dramatically influence both reaction rates and selectivity [6] [7]. In anhydrous coupling systems, these cooperative effects become particularly pronounced, offering unique opportunities for controlling reaction pathways and minimizing undesired side reactions.

Base-promoted transmetalation traditionally involves the formation of reactive borate salts that accelerate coupling processes [6]. However, studies of base-free conditions reveal that exclusive cross-coupling can be achieved by avoiding the generation of reactive borate intermediates. Under base-free conditions at 50 degrees Celsius, cross-coupling reactions proceed smoothly to give 95 percent yield of desired products with no detectable homo-coupled compounds [6]. This selectivity arises from the prevention of borate salt formation, which would otherwise lead to competing homocoupling reactions.

The choice of palladium catalyst proves critical in base-free systems. Palladium acetate demonstrates superior performance compared to other palladium sources, likely due to the ability of acetate ligands to facilitate transmetalation through coordination to boron centers [6]. In contrast, palladium chloride and bis(dibenzylideneacetone)palladium show significantly reduced activity under base-free conditions, with palladium chloride providing only 21 percent yield and bis(dibenzylideneacetone)palladium showing no reaction.

Table 2: Base-Ligand Cooperative Effects in Coupling Systems

SystemTemperature (°C)Yield (%)SelectivityCooperative Effect
Palladium acetate/sodium carbonate2385Cross-coupling with homo-couplingBase-promoted transmetalation
Palladium acetate/potassium phosphate5095Cross-coupling with homo-couplingBase-promoted transmetalation
Palladium acetate/Base-free5095Exclusive cross-couplingDirect transmetalation
Palladium/bipy-6-OH>120GoodGoodMetal-ligand cooperation
Palladium/bipy-6-OH/tricyclohexylphosphine90GoodEnhancedDual ligand cooperation

Solvent effects play a crucial role in base-free coupling systems. Polar aprotic solvents such as dimethylacetamide, acetonitrile, and dimethylformamide provide excellent yields, while nonpolar solvents like tetrahydrofuran and toluene result in incomplete reactions with very low yields [6]. The enhanced performance in polar solvents likely stems from improved solvation of the palladium-boronate intermediates and stabilization of the transition states involved in transmetalation.

The concept of metal-ligand cooperativity extends to systems employing specialized ligands such as 2,2'-bipyridin-6(1H)-one (bipy-6-OH) [7]. These ligands can participate directly in the bond-breaking and bond-forming processes, acting as both Lewis acids and bases depending on the reaction requirements. The use of dual ligand systems, combining bipy-6-OH with tricyclohexylphosphine, enables reactions to proceed at temperatures 30 degrees Celsius lower than single-ligand systems while maintaining high activity for aryl chlorides as coupling partners.

The mechanism of dual ligand cooperation involves two connected catalytic cycles: a palladium/tricyclohexylphosphine system responsible for oxidative addition and reductive elimination steps, and a palladium/bipy-6-OH system that enables carbon-hydrogen activation [7]. The cycles are connected through a transmetalation step, with the phosphine ligand not directly involved in carbon-hydrogen activation but serving to modify the nature of key intermediates in the activation process.

Anhydrous conditions offer additional advantages in terms of functional group tolerance and reaction selectivity. The absence of water eliminates competing hydrolysis reactions and reduces the likelihood of boronic acid decomposition through protodeboronation pathways. Under anhydrous conditions, the rate of protodeboronation exhibits distinct mechanistic pathways operating under different pH conditions, with minimum rates occurring under neutral to slightly basic conditions .

σ-Bond Metathesis Mechanisms for Boronate Generation

The σ-bond metathesis mechanism represents a fundamental pathway for boron-carbon bond formation, particularly relevant for compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety [8] [9]. This mechanism involves the direct exchange of σ-bonds between reagents without changing the oxidation state of the metal center, making it particularly attractive for systems involving metals with d⁰ electron configurations.

The σ-bond metathesis process proceeds through a characteristic four-centered transition state, where the metal-ligand σ-bond undergoes metathesis with the σ-bond in the boron-containing reagent [10]. The reaction is facilitated by the formation of a "kite-shaped" transition state, characterized by a highly negative entropy of activation indicating an ordered transition structure. This mechanism has been observed for complexes of metals such as scandium(III), zirconium(IV), niobium(IV), and tantalum(V), all of which possess d⁰ electron configurations.

Recent studies have expanded the understanding of σ-bond metathesis to include systems involving boron-carbon bond formation at platinum centers [11]. The reaction of coordinatively unsaturated, cyclometalated platinum(II) complexes with tricoordinated boranes proceeds through initial formation of unprecedented σ-boron-hydrogen complexes. These intermediates subsequently undergo carbon-boron coupling processes leading to platinum hydride derivatives, demonstrating the reversible nature of carbon-boron bond formation under these conditions.

Table 3: σ-Bond Metathesis Mechanisms for Different Metal Systems

ProcessMetal ConfigurationMechanism TypeActivation BarrierProduct Selectivity
Boron-carbon σ-bond metathesisd⁰σ-Bond metathesis1.76 eVHigh
Lutetium methyl-methane exchangeσ-Bond metathesisVery lowComplete
Iridium methyl-methane exchanged⁶σ-Complex assisted metathesisModerateHigh
Tungsten borane activationd⁴σ-Bond metathesisLowHigh
Platinum-boron bond formationd⁸Reversible σ-BH complexKinetic controlThermodynamic

The mechanism of σ-bond metathesis involving boron-containing species requires careful consideration of the electronic properties of both the metal center and the boron reagent. For the specific case of 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, the presence of both electron-donating (amino) and electron-withdrawing (nitrile) substituents creates a unique electronic environment that can influence the preferred mechanistic pathway.

Computational studies have provided valuable insights into the energetics of σ-bond metathesis processes [9]. Dynamic trajectory calculations reveal that σ-bond metathesis reactions can proceed through highly concerted processes with extremely rapid traversing through transition-state regions. For lutetium-mediated methane activation, trajectories show the reaction to be highly concerted with minimal metal-hydrogen vibration, while for iridium systems, the process involves formation of σ-complex intermediates that are subsequently skipped in the dynamic trajectories.

The reversibility of carbon-boron bond formation through σ-bond metathesis mechanisms has been demonstrated through temperature-dependent studies [11]. At low temperatures, σ-boron-hydrogen complexes are formed and can be isolated, while warming to intermediate temperatures (−15 to +10 degrees Celsius) promotes carbon-boron coupling. However, these products are thermally unstable and undergo carbon-boron bond cleavage at room temperature, resulting in the formation of 14-electron platinum(II) boryl species.

The preference for σ-bond metathesis over alternative mechanisms depends on several factors, including the metal's electron configuration, the nature of the boron-containing reagent, and the overall thermodynamic stability of the products. For metals with d⁰ configurations, σ-bond metathesis provides a pathway for introducing substituents without requiring redox chemistry, making it particularly valuable for systems where oxidative addition and reductive elimination are not accessible.

The application of σ-bond metathesis to boronate generation extends beyond simple bond formation to include complex rearrangement processes. Recent studies have demonstrated that boronate rearrangements can be facilitated through σ-bond metathesis pathways, particularly when activated by external stimuli such as visible light [12]. These processes involve the formation of keto-enol-boronate complexes that undergo photochemical activation to promote otherwise thermodynamically unfavorable rearrangements.

Dates

Last modified: 08-18-2023

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